cis-2-Decalone
Overview
Description
cis-2-Decalone: is an organic compound with the molecular formula C₁₀H₁₆O. It is a bicyclic ketone, specifically a decalin derivative, where the two cyclohexane rings are fused in a cis configuration. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diels-Alder Reaction: One of the primary methods for synthesizing cis-2-Decalone involves a Diels-Alder reaction. This reaction typically uses a diene and a dienophile to form the fused ring system.
Hydrogenation: Another method involves the hydrogenation of naphthalene derivatives.
Industrial Production Methods: Industrial production of this compound often involves large-scale Diels-Alder reactions, followed by purification steps to isolate the desired product. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Decalone can undergo oxidation reactions to form various oxidized products.
Substitution: The compound can also participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Oxidized ketones, carboxylic acids.
Reduction: Alcohols, diols.
Substitution: Halogenated derivatives, substituted ketones.
Scientific Research Applications
cis-2-Decalone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which cis-2-Decalone exerts its effects is primarily through its interactions with various molecular targets. In chemical reactions, it acts as a reactive intermediate, participating in cycloaddition, oxidation, and reduction processes. The pathways involved often include the formation of reactive intermediates, such as radicals or carbocations, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
trans-2-Decalone: Unlike cis-2-Decalone, trans-2-Decalone has the two cyclohexane rings fused in a trans configuration.
Uniqueness of this compound: this compound is unique due to its specific cis configuration, which imparts distinct stereochemical properties. This configuration affects its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-9H,1-7H2/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJRKCQQHOWAU-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(=O)CCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2CC(=O)CC[C@@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1579-21-1 | |
Record name | rel-(4aR,8aS)-Octahydro-2(1H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1579-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Decalone, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-2-Decalone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Naphthalenone, octahydro-, (4aR,8aS)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-DECALONE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T26M36ZIE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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